molecular formula C17H14ClN3O2 B11106099 (4Z)-2-(4-chlorophenyl)-4-{[(2-hydroxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-chlorophenyl)-4-{[(2-hydroxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11106099
M. Wt: 327.8 g/mol
InChI Key: BKJANLMSIQJQDE-UHFFFAOYSA-N
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Description

(4Z)-2-(4-chlorophenyl)-4-{[(2-hydroxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxyphenyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-chlorophenyl)-4-{[(2-hydroxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 2-hydroxyaniline to form an intermediate Schiff base. This intermediate is then reacted with 5-methyl-2,4-dihydro-3H-pyrazol-3-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-chlorophenyl)-4-{[(2-hydroxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, (4Z)-2-(4-chlorophenyl)-4-{[(2-hydroxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is explored for its potential anti-inflammatory and anticancer properties. Its ability to inhibit certain pathways involved in inflammation and cancer progression makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical properties allow for the creation of vibrant and stable colors.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-chlorophenyl)-4-{[(2-hydroxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in the inflammatory response, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-3,6-dimethyl-phenylamine: This compound shares structural similarities but differs in its bromine substitution.

    Ethyl acetoacetate: Another compound with a pyrazolone core but with different substituents.

Uniqueness

What sets (4Z)-2-(4-chlorophenyl)-4-{[(2-hydroxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one apart is its combination of a chlorophenyl group and a hydroxyphenyl group, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-[(2-hydroxyphenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H14ClN3O2/c1-11-14(10-19-15-4-2-3-5-16(15)22)17(23)21(20-11)13-8-6-12(18)7-9-13/h2-10,20,22H,1H3

InChI Key

BKJANLMSIQJQDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=CC=C3O

Origin of Product

United States

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